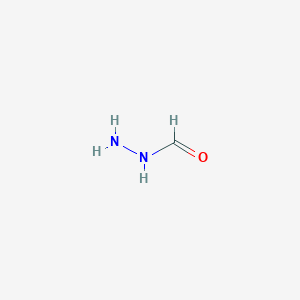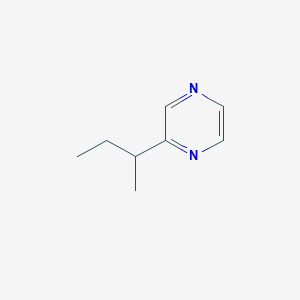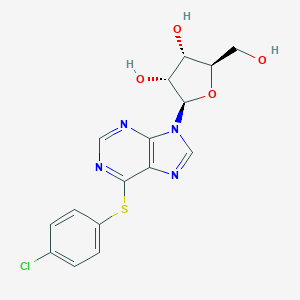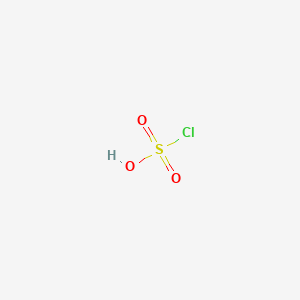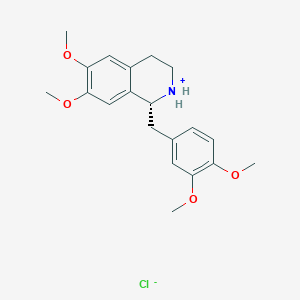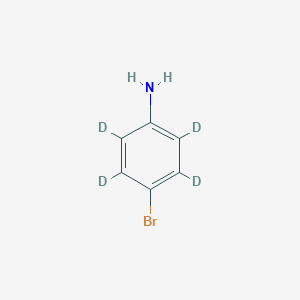
4-Bromoaniline-2,3,5,6-D4
Overview
Description
4-Bromoaniline-2,3,5,6-D4 is a deuterated derivative of 4-bromoaniline, where the hydrogen atoms at positions 2, 3, 5, and 6 on the benzene ring are replaced with deuterium atoms. This compound has the molecular formula C6H2D4BrN and a molecular weight of 176.05 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and stable isotope labeling.
Mechanism of Action
Target of Action
It’s parent compound, 4-bromoaniline, is known to be used as a building block in the synthesis of numerous drugs such as brompheniramine, an antihistamine, and bupropion, an antidepressant . Therefore, it can be inferred that the targets of these drugs could potentially be the targets of 4-Bromoaniline-2,3,5,6-D4.
Mode of Action
The mode of action of this compound is characterized by its strategic incorporation of four deuterium atoms in the 2, 3, 5, and 6 positions of the aniline ring, replacing the standard hydrogen atoms . This isotopic substitution can influence the compound’s interaction with its targets, potentially altering the kinetics and dynamics of the reactions it participates in.
Biochemical Pathways
For instance, 4-Bromoaniline is known to reduce gluconeogenesis in renal cortical slices , suggesting that this compound might have similar effects.
Result of Action
It’s parent compound, 4-bromoaniline, is known to reduce gluconeogenesis in renal cortical slices , suggesting that this compound might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromoaniline-2,3,5,6-D4 typically involves the deuteration of 4-bromoaniline. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors designed to handle high-pressure deuterium gas and ensure efficient catalyst recovery and reuse. The purity of the final product is typically ensured through rigorous quality control measures, including gas chromatography and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
4-Bromoaniline-2,3,5,6-D4 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The bromine atom can be reduced to form aniline derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable nucleophile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
Substitution: Products include various substituted anilines depending on the nucleophile used.
Oxidation: Products include nitroaniline or nitrosoaniline derivatives.
Reduction: Products include aniline and its derivatives.
Scientific Research Applications
4-Bromoaniline-2,3,5,6-D4 is widely used in scientific research, particularly in:
Chemistry: As a labeled compound in reaction mechanism studies and kinetic isotope effect experiments.
Biology: In proteomics for the study of protein structures and functions using mass spectrometry.
Medicine: As a tracer in metabolic studies to understand drug metabolism and pharmacokinetics.
Industry: In the synthesis of deuterated pharmaceuticals and agrochemicals for improved stability and performance
Comparison with Similar Compounds
Similar Compounds
4-Bromoaniline: The non-deuterated parent compound with similar chemical properties but different isotopic composition.
2,4-Dibromoaniline: Contains two bromine atoms and exhibits different reactivity and applications.
4-Bromo-2,6-difluoroaniline: Contains additional fluorine atoms, affecting its electronic properties and reactivity.
Uniqueness
4-Bromoaniline-2,3,5,6-D4 is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as reduced metabolic rate and enhanced stability in biological systems. This makes it particularly valuable in studies requiring precise tracking and quantification of molecular interactions .
Properties
IUPAC Name |
4-bromo-2,3,5,6-tetradeuterioaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFQBORIUYODSI-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])Br)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


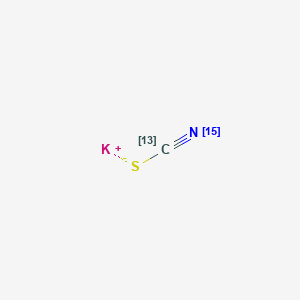
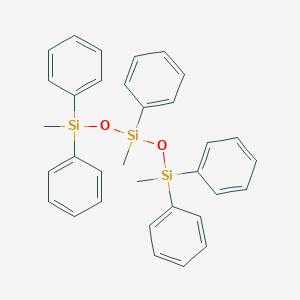
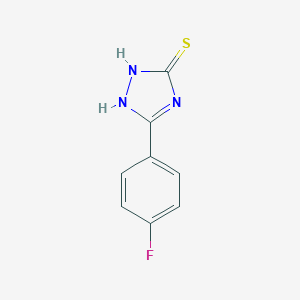
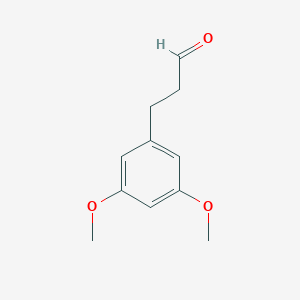
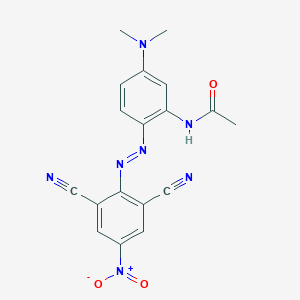
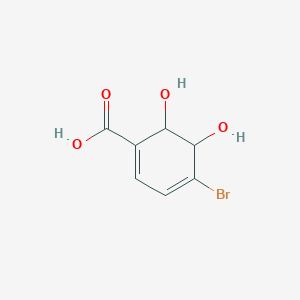
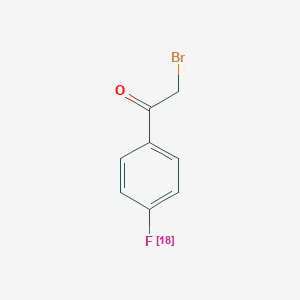
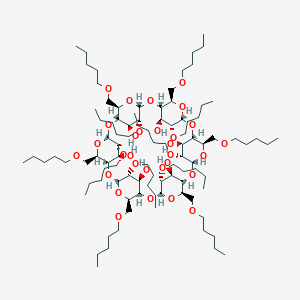
![Methyl 3-[13-(2,2-difluoroethenyl)-8-ethenyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B46546.png)
